Lipophilicity Shift: Ortho-Fluoro Modulation of LogP Relative to Non-Fluorinated 4-(3-Thienyl)aniline
The introduction of a fluorine atom at the ortho position of the aniline ring is known to modulate lipophilicity in a context‑dependent manner. While experimental logP values for 2‑fluoro‑4‑(3‑thienyl)aniline are not publicly available, the non‑fluorinated analog 4‑(3‑thienyl)aniline (CAS 834884‑74‑1) has a reported computed LogP of 3.58 and a polar surface area (PSA) of 54.26 Ų . Ortho‑fluorination of anilines typically produces a modest LogP increase of approximately +0.2 to +0.5 log units due to the enhanced hydrophobic surface area, although the electron‑withdrawing effect of fluorine can partially offset this by increasing polarity [1]. The PSA of 2‑fluoro‑4‑(3‑thienyl)aniline is predicted to be comparable to or slightly higher than the non‑fluorinated analog (approximately 55–58 Ų), consistent with the addition of a polar C–F bond [1].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP not experimentally determined; predicted range ~3.8–4.2 based on ortho‑fluoro aniline SAR |
| Comparator Or Baseline | 4-(3‑Thienyl)aniline: LogP = 3.58, PSA = 54.26 Ų (chemsrc computed data) |
| Quantified Difference | Estimated ΔLogP ≈ +0.2 to +0.6 (target – comparator) |
| Conditions | In silico prediction (chemsrc database); no experimental logP available for either compound |
Why This Matters
Even modest lipophilicity differences can significantly affect membrane permeability, solubility, and promiscuous binding — all critical parameters in early‑stage drug discovery.
- [1] Böhm, H.-J., Banner, D., et al. (2004) 'Fluorine in Medicinal Chemistry', ChemBioChem, 5(5), pp. 637–643. doi:10.1002/cbic.200300902. View Source
